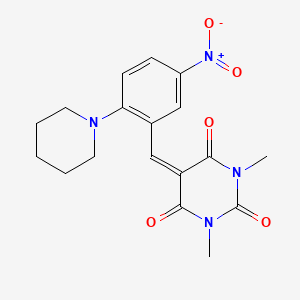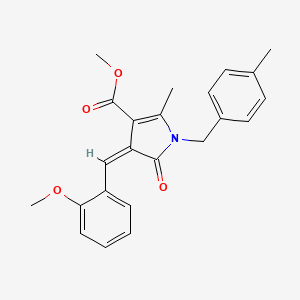![molecular formula C34H42N4O6 B11633792 {Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone)](/img/structure/B11633792.png)
{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone): is a complex organic compound with a unique structure that includes benzene rings, piperazine units, and hydroxypropane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of {Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone) typically involves multiple steps. One common method includes the reaction of benzene-1,4-diol with epichlorohydrin to form a bis-epoxide intermediate. This intermediate is then reacted with piperazine to form the desired compound. The reaction conditions often involve the use of solvents like benzene and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as crystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in hydroxylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted piperazine compounds, and various benzoquinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties .
Biology: In biological research, the compound can be used as a ligand in the study of enzyme interactions and protein binding. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays .
Medicine: Its piperazine units are known to interact with various biological targets, making it a valuable component in medicinal chemistry .
Industry: In the industrial sector, the compound can be used in the production of coatings, adhesives, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various industrial applications .
Comparación Con Compuestos Similares
Similar Compounds:
Benzene, 1,1’-(2-butene-1,4-diyl)bis-: This compound has a similar benzene-based structure but lacks the piperazine and hydroxypropane units.
Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-: Another benzene derivative with a different substitution pattern, making it less versatile in terms of reactivity and applications.
Uniqueness: The presence of piperazine and hydroxypropane units in {Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone) provides unique chemical and biological properties. These units enhance the compound’s ability to interact with various molecular targets, making it more versatile and valuable in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C34H42N4O6 |
|---|---|
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
[4-[3-[4-[3-(4-benzoylpiperazin-1-yl)-2-hydroxypropoxy]phenoxy]-2-hydroxypropyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C34H42N4O6/c39-29(23-35-15-19-37(20-16-35)33(41)27-7-3-1-4-8-27)25-43-31-11-13-32(14-12-31)44-26-30(40)24-36-17-21-38(22-18-36)34(42)28-9-5-2-6-10-28/h1-14,29-30,39-40H,15-26H2 |
Clave InChI |
RBYBEOWVHIHZLA-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)C(=O)C4=CC=CC=C4)O)O)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633711.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633712.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633717.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633722.png)
![methyl {4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-ethoxy-6-iodophenoxy}acetate](/img/structure/B11633725.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633730.png)
![methyl (4Z)-4-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11633731.png)

![4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine](/img/structure/B11633750.png)
![2-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11633755.png)
![Ethyl 6-ethoxy-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11633760.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633761.png)

![(5Z)-5-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B11633767.png)
